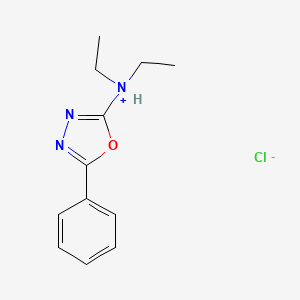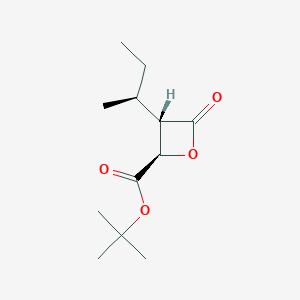
3-sec-Butyl-4-oxo-oxetane-2-carboxylic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-sec-Butyl-4-oxo-oxetane-2-carboxylic acid tert-butyl ester is a chemical compound belonging to the class of oxetanes, which are four-membered cyclic ethers. This compound features a sec-butyl group attached to the oxetane ring, a carbonyl group at the 4-position, and a tert-butyl ester group at the 2-position of the oxetane ring. Due to its unique structure, it has garnered interest in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with readily available starting materials such as sec-butyl alcohol and oxetane derivatives.
Reaction Steps: The synthesis involves multiple steps, including the formation of the oxetane ring, introduction of the sec-butyl group, and esterification to introduce the tert-butyl ester group.
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure high yields and purity.
Industrial Production Methods:
Batch vs. Continuous Processes: Industrial production can be carried out using batch processes for smaller-scale production or continuous processes for larger-scale manufacturing.
Catalysts and Solvents: The use of specific catalysts and solvents is crucial to optimize the reaction conditions and improve the efficiency of the synthesis process.
Purification: The final product is purified using techniques such as recrystallization, distillation, or chromatography to achieve the desired purity levels.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, resulting in different reduction products.
Substitution: Substitution reactions can occur at various positions on the oxetane ring, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction Reagents: Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution Reagents: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of carboxylic acids, ketones, or alcohols.
Reduction Products: Reduction reactions can produce alcohols or amines.
Substitution Products: Substitution reactions can result in the formation of different functionalized oxetanes.
Applications De Recherche Scientifique
Chemistry: The compound is used in organic synthesis as a building block for the construction of more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, the compound can be used as a probe to study enzyme mechanisms or as a precursor for the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new drugs targeting various diseases. Its structural features may contribute to the development of compounds with specific biological activities.
Industry: In the chemical industry, the compound is used in the production of specialty chemicals, coatings, and adhesives. Its unique properties make it suitable for various industrial applications.
Mécanisme D'action
The mechanism by which 3-sec-Butyl-4-oxo-oxetane-2-carboxylic acid tert-butyl ester exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to specific biological responses. The molecular pathways involved can vary widely depending on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
3-Butyl-4-oxo-oxetane-2-carboxylic acid tert-butyl ester: This compound is similar but lacks the sec-butyl group, leading to different chemical properties and reactivity.
4-Oxo-oxetane-2-carboxylic acid tert-butyl ester: This compound lacks the sec-butyl group entirely, resulting in different biological and chemical behavior.
3-sec-Butyl-4-oxo-oxetane-2-carboxylic acid: This compound lacks the tert-butyl ester group, which affects its stability and solubility.
Uniqueness: The presence of the sec-butyl group and the tert-butyl ester group in 3-sec-Butyl-4-oxo-oxetane-2-carboxylic acid tert-butyl ester provides unique chemical and physical properties that distinguish it from similar compounds
Propriétés
Numéro CAS |
692778-51-1 |
|---|---|
Formule moléculaire |
C12H20O4 |
Poids moléculaire |
228.28 g/mol |
Nom IUPAC |
tert-butyl (2R,3S)-3-[(2S)-butan-2-yl]-4-oxooxetane-2-carboxylate |
InChI |
InChI=1S/C12H20O4/c1-6-7(2)8-9(15-10(8)13)11(14)16-12(3,4)5/h7-9H,6H2,1-5H3/t7-,8-,9+/m0/s1 |
Clé InChI |
YVJDYLYQBNXYGT-XHNCKOQMSA-N |
SMILES isomérique |
CC[C@H](C)[C@H]1[C@@H](OC1=O)C(=O)OC(C)(C)C |
SMILES canonique |
CCC(C)C1C(OC1=O)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


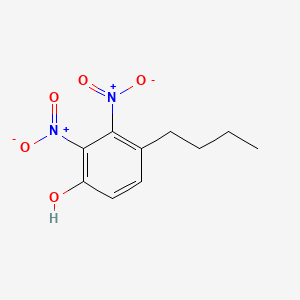
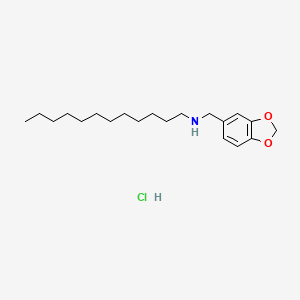

![N-Methyl-norgranatanol-3-alpha-(2-tert-butylbenzhydryl)aether [German]](/img/structure/B15346863.png)
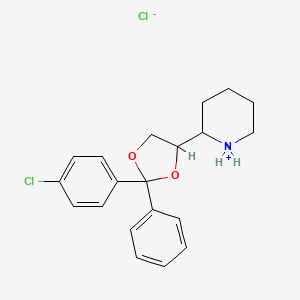
![Titanium,dichlorobis[(1,2,3,4,5-h)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl]-](/img/structure/B15346869.png)


![2H-1,2,3-Triazolo[4,5-b]pyridin-5-amine, 2-(3,4-dimethylphenyl)-](/img/structure/B15346888.png)
![Barium bis[6-chloro-4-[(2-hydroxy-1-naphthyl)azo]toluene-3-sulfonate]](/img/structure/B15346893.png)
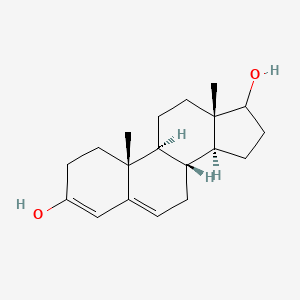
![N-(4-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-6-yl)acetamide](/img/structure/B15346898.png)
